molecular formula C15H24O2 B1207365 Stemphol CAS No. 50982-33-7

Stemphol

Cat. No. B1207365
CAS RN: 50982-33-7
M. Wt: 236.35 g/mol
InChI Key: CZZVTNRWOQFMEU-UHFFFAOYSA-N
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Description

Stemphol is a member of resorcinols.
Stemphol is a natural product found in Stemphylium and Stemphylium botryosum with data available.

Scientific Research Applications

Cancer Treatment Research

Stemphol (STP) has shown promising results in cancer treatment research, particularly for human acute myeloid leukemia (AML). STP induces a mixed apoptotic and non-apoptotic necrotic-like cell death in AML, independent of various common cell death pathways. It triggers cell death by increasing cytosolic Ca2+ levels, leading to endoplasmic reticulum (ER) stress and mitochondrial swelling. This mode of action is similar to thapsigargin, a known inducer of ER stress. Importantly, STP-treated AML patient cells release HMGB1, an indicator of immunogenic potential, and show reduced tumor forming potential both in vitro and in vivo (Ji et al., 2018).

Antibacterial and Antifungal Properties

Stemphol has been identified as a self-inhibitor produced by the pathogenic fungus Pleospora herbarum. It exhibits significant antibiotic activity against gram-positive bacteria, yeast, and fungi. This finding highlights its potential use in developing new antibacterial and antifungal agents (Marumo, Hattori, & Katayama, 1985).

Antimicrobial Activity in Marine Fungi

New stemphol derivatives isolated from the marine fungus Pleospora sp. demonstrate strong antimicrobial activity, particularly against Staphylococcus epidermidis. These compounds suggest the potential for developing novel antimicrobial agents derived from marine sources (Xu, Liu, Li, Gan, & Wang, 2019).

Novel Stemphol Derivatives

A new stemphol derivative, stemphol 1-O-β-D-galactopyranoside, has been isolated from the tropical endophytic fungus Gaeumannomyces amomi. This compound, along with other known metabolites, contributes to the diversity of stemphol derivatives and opens avenues for further pharmacological research (Jumpathong, Abdalla, Lumyong, & Laatsch, 2010).

Antibacterial Properties of New Stemphol Sulfates

Two new stemphol sulfates isolated from a mangrove endophytic fungus showed potent antibacterial activities against several terrestrial pathogenic bacteria. These findings support the potential of stemphol derivatives as antibacterial agents (Zhou, Zheng, Chen, Song, Han, Tang, Liu, & Ren, 2015).

properties

IUPAC Name

2-butyl-5-pentylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-3-5-7-8-12-10-14(16)13(9-6-4-2)15(17)11-12/h10-11,16-17H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZVTNRWOQFMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198982
Record name Stemphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-pentylbenzene-1,3-diol

CAS RN

50982-33-7, 70680-20-5
Record name Stemphol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC179487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stemphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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